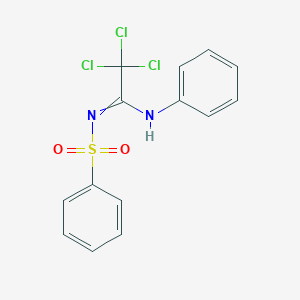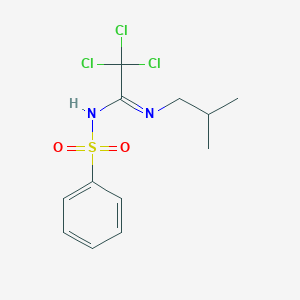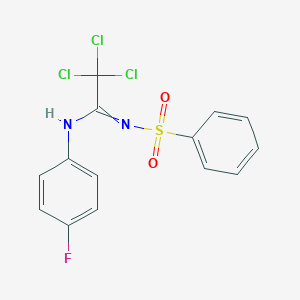![molecular formula C21H18ClNO6 B284448 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate](/img/structure/B284448.png)
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate typically involves the reaction of 2-oxo-2H-chromen-3-yl carbonyl chloride with 3-aminopropyl (2-chlorophenoxy)acetate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The coumarin moiety is known to inhibit enzymes like topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival . Additionally, the compound may interfere with signaling pathways that regulate inflammation and immune responses .
類似化合物との比較
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share the coumarin core structure and exhibit similar biological activities.
4-oxo-4H-chromen-3-carbaldehydes: These derivatives are also based on the coumarin scaffold and are used in various synthetic and medicinal applications.
Uniqueness
3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxyacetate moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its potential as a therapeutic agent .
特性
分子式 |
C21H18ClNO6 |
|---|---|
分子量 |
415.8 g/mol |
IUPAC名 |
3-[(2-oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H18ClNO6/c22-16-7-2-4-9-18(16)28-13-19(24)27-11-5-10-23-20(25)15-12-14-6-1-3-8-17(14)29-21(15)26/h1-4,6-9,12H,5,10-11,13H2,(H,23,25) |
InChIキー |
PZIZJYXYRHVGPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide](/img/structure/B284367.png)



![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)

![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)


![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
